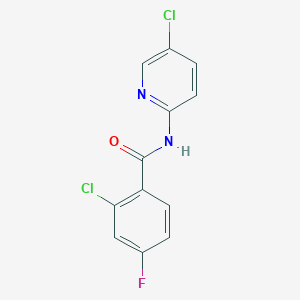
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of chlorine and fluorine atoms attached to a benzamide core, which is further connected to a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 5-chloro-2-aminopyridine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-2-pyridinyl)acetamide
- 2-chloro-N-(5-methyl-2-pyridinyl)acetamide
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H7Cl2FN2O |
|---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-7-1-4-11(16-6-7)17-12(18)9-3-2-8(15)5-10(9)14/h1-6H,(H,16,17,18) |
InChI Key |
HYKNFNDOELBJGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















